N-oleoylsarcosine acid calcium salt

Description

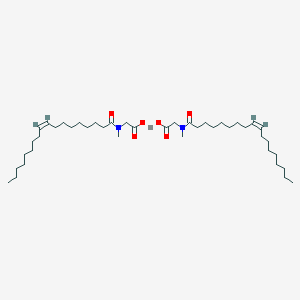

N-Oleoylsarcosine acid calcium salt is a calcium-based surfactant derived from the condensation of oleic acid (C18:1 cis-9) with sarcosine (N-methylglycine). Structurally, it consists of an oleoyl fatty acid chain linked to the nitrogen of sarcosine, with a calcium counterion replacing the hydrogen of the carboxylic acid group. This compound is typically a light yellow to brown liquid at room temperature, with a molecular weight of approximately 353.55 g/mol (C₂₁H₃₉NO₃·Ca) . Its key properties include a density of 0.961 g/cm³, melting point of 16–17°C, and boiling point of ~499°C, making it thermally stable for industrial applications such as corrosion inhibition, emulsification, and lubricant formulations .

The calcium salt form enhances stability in formulations requiring divalent cation compatibility, distinguishing it from sodium or potassium salts.

Properties

CAS No. |

16026-16-7 |

|---|---|

Molecular Formula |

C42H76CaN2O6 |

Molecular Weight |

745.1 g/mol |

IUPAC Name |

calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |

InChI |

InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |

InChI Key |

YUYLGIXKGUIIBR-DEZACRSWSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |

Other CAS No. |

16026-16-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction with Calcium Hydroxide

The classical Schotten-Baumann method, used for sodium salts, can be adapted for calcium by substituting sodium hydroxide with calcium hydroxide.

Reaction Steps:

Limitations:

High-Temperature Condensation with Calcium Oxide

A solvent-free approach avoids oleoyl chloride synthesis, leveraging direct condensation between oleic acid, sarcosine, and calcium oxide.

Reaction Mechanism:

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 160–170°C | Maximizes dehydration |

| Reaction Time | 8–10 hours | 90–92% conversion |

| Calcium Oxide Ratio | 1:2 (CaO:acid) | Prevents excess base |

| Nitrogen Sparging | Continuous | Removes |

Post-Reaction Processing :

Transesterification of Methyl Oleate

Methyl oleate offers a milder alternative to oleic acid, reducing side reactions.

Procedure :

-

Reaction Setup :

Methyl oleate, calcium sarcosinate, and calcium methoxide () in methanol. -

Conditions :

Advantages :

-

Lower energy input vs. high-temperature methods.

-

Minimal byproduct formation.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 105–110°C | DSC |

| Solubility (25°C) | 0.1 g/L (water), 50 g/L (ethanol) | Gravimetric |

| Calcium Content | 4.8–5.2% (theoretical: 5.1%) | ICP-OES |

| Critical Micelle Concentration | 0.8 mM (in 0.1 M NaCl) | Surface Tension |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.

Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.

Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products include epoxides or diols.

Reduction: Products include alcohols or amines.

Substitution: Products include N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.

Biology

In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.

Medicine

The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.

Industry

In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .

Mechanism of Action

N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Oleoylsarcosine acid calcium salt belongs to the acyl sarcosinate family, a class of amphiphilic compounds with variable fatty acid chains and counterions. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Acyl Sarcosinates

Structural and Functional Differences

- Chain Length and Hydrophobicity : Longer fatty acid chains (e.g., oleoyl C18 vs. lauroyl C12) increase hydrophobicity, reducing water solubility but enhancing lipid compatibility. This makes N-oleoylsarcosine Ca salt ideal for oil-based lubricants, whereas shorter-chain derivatives like sodium lauroyl sarcosinate excel in aqueous formulations (e.g., shampoos) .

- Counterion Effects: Calcium’s divalent nature improves chelation stability in hard water, unlike monovalent sodium, which prioritizes solubility. Sodium salts are thus preferred in detergents, while calcium salts serve niche roles in metalworking fluids .

- Thermal Stability : The high boiling point (~499°C) of N-oleoylsarcosine derivatives exceeds that of shorter-chain analogs (e.g., sodium lauroyl sarcosinate, ~250°C), enabling high-temperature applications .

Industrial and Economic Considerations

- Cost : Calcium salts are costlier to produce due to the Schotten-Baumann reaction’s inefficiencies, whereas sodium salts benefit from streamlined commercial synthesis .

- Regulatory Status: Sodium lauroyl sarcosinate is USP/NF-compliant (purity ≥92%) and widely accepted in cosmetics, while calcium salts remain niche and lack pharmacopeial monographs .

Q & A

Q. What safety protocols are recommended for lab handling?

- Guidelines :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS05/06 precautions).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Analogous sodium salts show acute toxicity (LD₅₀ ~200 mg/kg), warranting stringent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.